molecular formula C9H11F2NO B13543001 2-Amino-2-(2,5-difluorophenyl)propan-1-ol

2-Amino-2-(2,5-difluorophenyl)propan-1-ol

Cat. No.: B13543001
M. Wt: 187.19 g/mol
InChI Key: SRMLUYYFVGZJIX-UHFFFAOYSA-N
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Description

2-Amino-2-(2,5-difluorophenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone, with two fluorine atoms substituted at the 2 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,5-difluorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 2,5-difluorophenylpropan-1-ol.

    Amination: The intermediate is then treated with ammonia or an amine source under reductive amination conditions to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,5-difluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-Amino-2-(2,5-difluorophenyl)propan-1-one.

    Reduction: Formation of 2-Amino-2-(2,5-difluorophenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2,5-difluorophenyl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The compound may also modulate signaling pathways by affecting the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,4-difluorophenyl)propan-1-ol
  • 2-Amino-2-(3,5-difluorophenyl)propan-1-ol
  • 2-Amino-2-(2,6-difluorophenyl)propan-1-ol

Uniqueness

2-Amino-2-(2,5-difluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern provides distinct electronic properties that can enhance its interaction with molecular targets compared to other difluorophenyl derivatives.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-amino-2-(2,5-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c1-9(12,5-13)7-4-6(10)2-3-8(7)11/h2-4,13H,5,12H2,1H3

InChI Key

SRMLUYYFVGZJIX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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